H-Gly-Arg-Pna 2HCl

説明

H-Gly-Arg-Pna 2HCl belongs to the class of peptides that bind to 1,2 thrombin and can be quantified by colorimetric detection at 405 nm as a measure of thrombin activity .

Molecular Structure Analysis

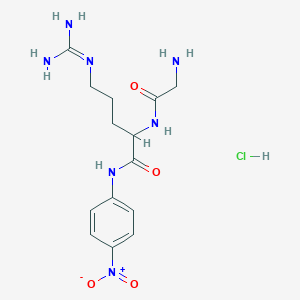

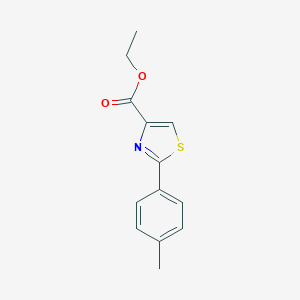

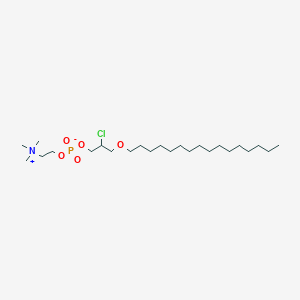

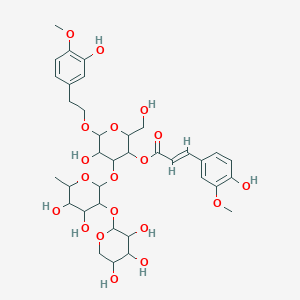

The molecular formula of H-Gly-Arg-Pna 2HCl is C14H23Cl2N7O4 . Its molecular weight is 424.3 g/mol . The IUPAC name for this compound is (2 S )-2- [ (2-aminoacetyl)amino]-5- (diaminomethylideneamino)- N - (4-nitrophenyl)pentanamide;dihydrochloride .

Chemical Reactions Analysis

H-Gly-Arg-Pna 2HCl is a substrate for thrombin. When thrombin cleaves the substrate, p-nitroanilide (pNA) is released, which can be quantified by colorimetric detection at 405 nm .

Physical And Chemical Properties Analysis

The molecular weight of H-Gly-Arg-Pna 2HCl is 424.3 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 8 . The exact mass is 423.1188576 g/mol and the monoisotopic mass is also 423.1188576 g/mol . The topological polar surface area is 194 Ų .

科学的研究の応用

1. Use in Studying Serine Protease Specificity

H-Gly-Arg-Pna 2HCl is relevant in the study of peptide chromogenic substrates, especially in understanding the specificity of serine proteases. Researchers have utilized peptide chromogenic substrates like S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA, HCl) to evaluate the activity of enzymes like plasmin and trypsin against these substrates. This understanding is essential for kinetic and clinical studies of enzymes and their inhibitors (Mattler & Bang, 1977).

2. Role in MHC Class I Molecule Studies

In the context of immunology, H-Gly-Arg-Pna 2HCl-like peptides have been used to study the structure of major histocompatibility complex (MHC) class I molecules. Research involving the mouse H-2Kb molecule and a fragment of the vesicular stomatitis virus nuclear capsid protein, which is structurally similar to H-Gly-Arg-Pna 2HCl, has provided insights into peptide binding and T-cell receptor recognition (Zhang et al., 1992).

3. Contributions to PNA-Based Therapeutic Applications

Peptide Nucleic Acids (PNA), which includes structures like H-Gly-Arg-Pna 2HCl, are gaining attention for their potential in gene therapeutic interventions. Due to their higher biostability and strong hybridization affinity towards DNA and RNA, PNAs have been explored for various medical applications, especially in anti-cancer therapy. The unique properties of PNAs make them a promising approach for gene alteration (Montazersaheb et al., 2018).

将来の方向性

While specific future directions for H-Gly-Arg-Pna 2HCl are not available, it’s worth noting that thrombin generation assays, which utilize similar substrates, are valuable tools in blood coagulation research . Despite advancements in this field, there are still technical challenges that preclude the widespread use of thrombin generation in clinical applications .

特性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O4.2ClH/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25;;/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18);2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNMBKCWESYUMR-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-Arg-Pna 2HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)